
(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI string for “(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid” isInChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1. This provides a standardized way to represent the compound’s structure using text. Physical And Chemical Properties Analysis
The density of “(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid” is approximately 1.4±0.1 g/cm3. Its boiling point is around 357.7±27.0 °C at 760 mmHg .Applications De Recherche Scientifique
Polymer Synthesis
Malic acid is used in the synthesis of polyesters . The copolymers were characterized by thermal analysis, infrared spectroscopy as well as by specific optical rotation values . The presence of zinc oxide in the reaction mixture not only helped in ester formation but also improved the polyester stability .
Biodegradable Materials
Polyesters of malic acid are biodegradable, non-toxic, and eco-friendly . They are applied alone or in combination in tissue engineering, in drug delivery systems, or in medical implants .
Skin Care Products
Malic acid is an important ingredient in anti-aging creams and body lotions because it increases the hydration of skin and removes dead cells . It also helps in pain reduction .
Wound Healing
Malic acid can play a role in wound healing, when the skin, after injury, repairs itself, which could be easily influenced by materials with curative effect .
Textile Industry
Malic acid has potential applications in smart textiles for healthcare, especially textile-based slow release drug systems .
Microbial Production
Malic acid can be produced by microbial fermentation via oxidative/reductive TCA and glyoxylate pathways . This process offers an eco-friendly and cost-effective alternative for its production .
Nanotechnology
In nanotechnology, carboxylic acids such as malic acid are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Organic Synthesis
Carboxylic acids like malic acid are involved in many important reactions in organic synthesis . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers .
Propriétés
IUPAC Name |
(2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDXMXMEZZVUKO-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)
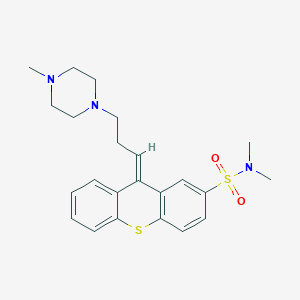
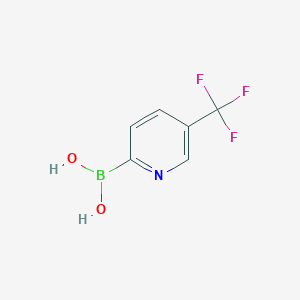
![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)
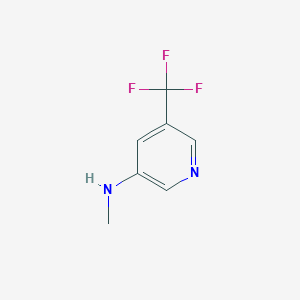
![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)
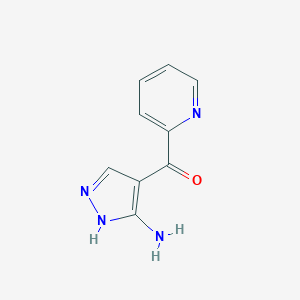
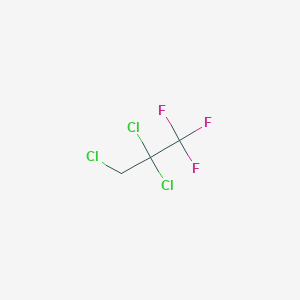
![4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol](/img/structure/B151757.png)


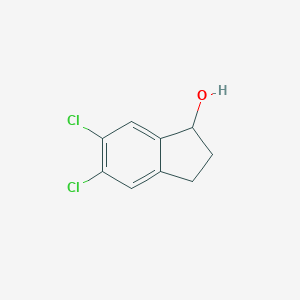
![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)
